Radical Electrophilicity and Hydrogen Abstraction Rate Constants: Perfluoro-tert-butyl vs. Perfluoroisopropyl Radicals
The perfluoro-tert-butyl radical, (CF3)3C•, derived from perfluoro-tert-butylsulfenyl chloride, exhibits substantially higher hydrogen abstraction rates from triethylsilane compared to the less branched perfluoroisopropyl radical, (CF3)2CF•. This enhanced reactivity, quantified by second-order rate constants, directly translates to greater efficiency in radical-mediated C–H functionalization reactions where perfluoro-tert-butylthio group installation is desired [1].
| Evidence Dimension | Rate constant for hydrogen abstraction from triethylsilane (k, M⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | 2.4 × 10⁸ M⁻¹ s⁻¹ for (CF3)3C• radical |
| Comparator Or Baseline | 3.6 × 10⁶ M⁻¹ s⁻¹ for (CF3)2CF• (perfluoroisopropyl) radical |
| Quantified Difference | 67-fold higher rate constant for the perfluoro-tert-butyl radical |
| Conditions | Competition experiments; triethylsilane as hydrogen atom donor; J. Chem. Soc., Perkin Trans. 2, 1997 |
Why This Matters
The 67-fold rate enhancement demonstrates that perfluoro-tert-butylsulfenyl chloride will react significantly faster in radical hydrogen abstraction processes, enabling shorter reaction times and potentially higher yields in synthetic sequences requiring the installation of the bulky perfluoro-tert-butylthio group.
- [1] Dolbier, W. R., Jr.; Li, A.-R. The reactivities of perfluoroisopropyl and tert-butyl radicals towards hydrogen atom abstraction from triethylsilane. J. Chem. Soc., Perkin Trans. 2 1997, 79–82. DOI: 10.1039/A606403F View Source
